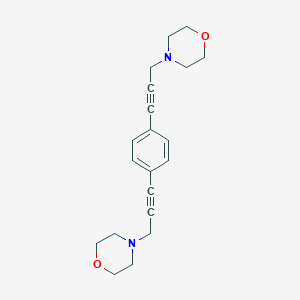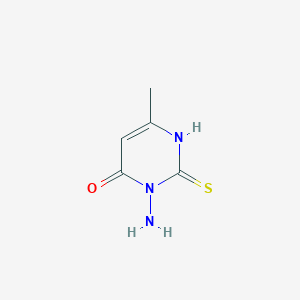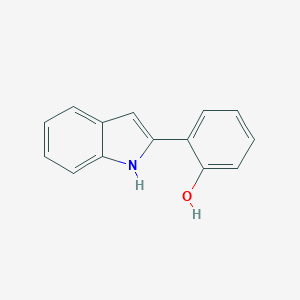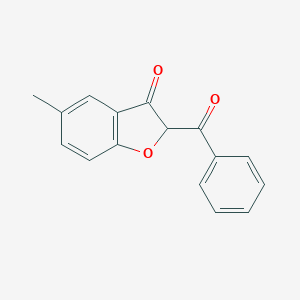
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-N~1~,N~3~-bis(4-methylphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a propanediamide core, substituted with 4-methylphenyl groups and a dihydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- typically involves multi-step organic reactions. The process may start with the preparation of the propanediamide core, followed by the introduction of the 4-methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the dihydroisoquinoline moiety, which can be achieved through cyclization reactions under specific conditions such as the presence of a strong acid or base.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure conditions, and the use of catalysts to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanediamide derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with similar isoquinoline moieties.
Uniqueness
Propanediamide, N,N’-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
170658-29-4 |
|---|---|
Molekularformel |
C28H29N3O2 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
InChI-Schlüssel |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
Key on ui other cas no. |
170658-29-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)







![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)



![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
